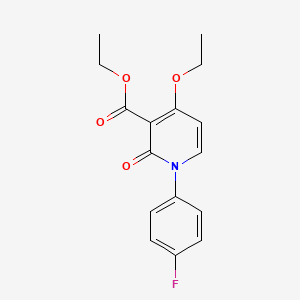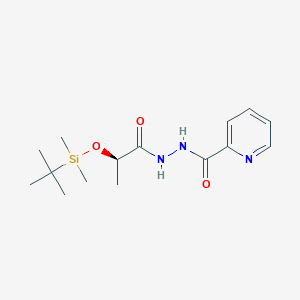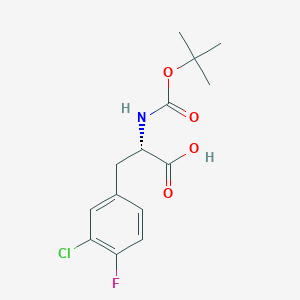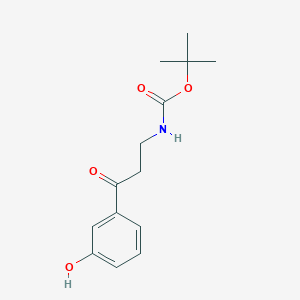
Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate
Overview
Description
Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzylamino group and four fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2,3,5,6-tetrafluorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Benzylation: The amino group is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzylamino group can be oxidized to form corresponding imines or reduced to form secondary amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Formation of imines or other oxidized derivatives.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of 4-(benzylamino)-2,3,5,6-tetrafluorobenzoic acid and methanol.
Scientific Research Applications
Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The benzylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-2,3,5,6-tetrafluorobenzoate: Lacks the benzyl group, which may affect its reactivity and binding properties.
Methyl 4-(methylamino)-2,3,5,6-tetrafluorobenzoate: Contains a methyl group instead of a benzyl group, leading to different steric and electronic effects.
Methyl 4-(benzylamino)-2,3,5,6-tetrachlorobenzoate: Substitutes fluorine atoms with chlorine, which can significantly alter its chemical and physical properties.
Uniqueness
Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate is unique due to the combination of fluorine atoms and a benzylamino group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. The presence of multiple fluorine atoms can also enhance the compound’s stability and resistance to metabolic degradation.
Properties
IUPAC Name |
methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO2/c1-22-15(21)9-10(16)12(18)14(13(19)11(9)17)20-7-8-5-3-2-4-6-8/h2-6,20H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPROFLJUGMMGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)NCC2=CC=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-ethynylpyridin-2-yl)carbamate](/img/structure/B8104582.png)



![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8104626.png)



![Carbamic acid, N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-, phenylmethyl ester](/img/structure/B8104651.png)




